molecular formula C6H10O5 B019899 (S)-Dimethyl 2-hydroxysuccinate CAS No. 617-55-0

(S)-Dimethyl 2-hydroxysuccinate

Cat. No.: B019899
CAS No.: 617-55-0
M. Wt: 162.14 g/mol
InChI Key: YSEKNCXYRGKTBJ-BYPYZUCNSA-N
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Description

(S)-Dimethyl 2-hydroxysuccinate is an organic compound with the molecular formula C6H10O5. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is a derivative of succinic acid and is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Dimethyl 2-hydroxysuccinate typically involves the esterification of (S)-2-hydroxysuccinic acid (L-malic acid) with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:

(S)-2-Hydroxysuccinic acid+2CH3OHH2SO4(S)-Dimethyl 2-hydroxysuccinate+H2O\text{(S)-2-Hydroxysuccinic acid} + 2 \text{CH}_3\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} (S)-2-Hydroxysuccinic acid+2CH3​OHH2​SO4​​(S)-Dimethyl 2-hydroxysuccinate+H2​O

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(S)-Dimethyl 2-hydroxysuccinate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is dimethyl 2-oxosuccinate.

    Reduction: The major product is dimethyl 2-hydroxybutanediol.

    Substitution: The major products depend on the substituent introduced, such as dimethyl 2-chlorosuccinate when using thionyl chloride.

Scientific Research Applications

(S)-Dimethyl 2-hydroxysuccinate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a precursor in the biosynthesis of various natural products.

    Medicine: It is investigated for its potential use in drug development and as a chiral intermediate in pharmaceutical synthesis.

    Industry: It is used in the production of biodegradable polymers and as a plasticizer in the manufacturing of plastics.

Mechanism of Action

The mechanism by which (S)-Dimethyl 2-hydroxysuccinate exerts its effects depends on the specific reaction or application. In general, the hydroxyl and ester groups play a crucial role in its reactivity. The hydroxyl group can participate in hydrogen bonding and nucleophilic attacks, while the ester groups can undergo hydrolysis and transesterification reactions. These functional groups allow the compound to interact with various molecular targets and pathways, facilitating its use in different chemical and biological processes.

Comparison with Similar Compounds

(S)-Dimethyl 2-hydroxysuccinate can be compared with other similar compounds, such as:

    Dimethyl succinate: Lacks the hydroxyl group, making it less reactive in certain reactions.

    Dimethyl malate: Contains an additional carboxyl group, leading to different reactivity and applications.

    Dimethyl fumarate: An isomer with a different arrangement of functional groups, resulting in distinct chemical properties.

The uniqueness of this compound lies in its specific chiral configuration and the presence of both hydroxyl and ester groups, which confer unique reactivity and versatility in various applications.

Properties

IUPAC Name

dimethyl (2S)-2-hydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c1-10-5(8)3-4(7)6(9)11-2/h4,7H,3H2,1-2H3/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSEKNCXYRGKTBJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892497
Record name (S)-(-)-Dimethyl malate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

617-55-0
Record name (S)-(-)-Dimethyl malate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=617-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, hydroxy-, dimethyl ester, (2S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(-)-Dimethyl malate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name dimethyl (2S)-2-hydroxysuccinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.103.057
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,4-dimethyl (2S)-2-hydroxybutanedioate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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